molecular formula C11H11N3O2S B5811108 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No. B5811108
M. Wt: 249.29 g/mol
InChI Key: ACVXRKPGXVRBGS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as MTAA, is a compound with potential applications in scientific research. It is a synthetic compound that has been studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized, and its purity can be controlled. It also has potential applications in a variety of scientific research areas, such as cancer research and neurodegenerative disease research. However, there are also limitations to using 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research could be to further explore its potential applications in cancer research and neurodegenerative disease research. Another area of research could be to further understand its mechanism of action and how it interacts with other enzymes and molecules. Additionally, further studies could be conducted to explore its potential use as a therapeutic agent for other diseases.

Synthesis Methods

3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is through the reaction of 5-methyl-2-furoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with acryloyl chloride to yield 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide.

Scientific Research Applications

3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Studies have shown that 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-3-4-9(16-7)5-6-10(15)12-11-14-13-8(2)17-11/h3-6H,1-2H3,(H,12,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVXRKPGXVRBGS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

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